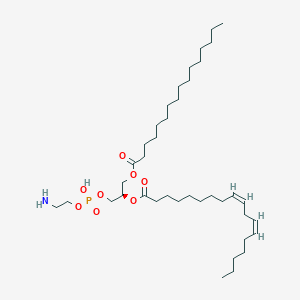

1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE

Description

Propriétés

IUPAC Name |

[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H74NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,37H,3-10,12,14-16,19-36,40H2,1-2H3,(H,43,44)/b13-11-,18-17-/t37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZNVZIRJWODIB-NHCUFCNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H74NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30709973 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PE(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26662-95-3 | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26662-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026662953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30709973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-PALMITOYL-2-LINOLEOYL-SN-GLYCERO-3-PHOSPHOETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II22JAF28M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PE(16:0/18:2(9Z,12Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008928 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Roles of Proteolipid Protein 1 (PLP1) in Cell Membranes: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolipid Protein 1 (PLP1), and its alternatively spliced isoform DM20, are the most abundant proteins in the myelin sheath of the central nervous system (CNS).[1][2] Beyond their well-established structural role in the compaction and stabilization of myelin, emerging evidence points to their critical involvement in a variety of cellular processes within the oligodendrocyte cell membrane.[1][3] These functions include regulation of oligodendrocyte development, axonal survival, and participation in complex signaling pathways.[3] Dysregulation of PLP1, through mutation or changes in gene dosage, leads to severe neurological disorders, most notably Pelizaeus-Merzbacher disease (PMD), a debilitating leukodystrophy.[1][4] This guide provides a comprehensive overview of the biological functions of PLP1 in cell membranes, with a focus on its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate these roles. Quantitative data are presented to provide a clear comparative framework, and key pathways and workflows are visualized to facilitate understanding.

Core Functions of PLP1 and DM20 in the Cell Membrane

PLP1 is an integral membrane protein with four transmembrane domains, with both its N- and C-termini located in the cytoplasm.[3] The PLP1 gene gives rise to two main isoforms through alternative splicing: the full-length PLP1 and the shorter DM20, which lacks a portion of the intracellular loop.[5][6] While both are integral to myelin, they exhibit distinct expression patterns and functions.

1.1. Structural Integrity of the Myelin Sheath: The primary and most understood function of PLP1 is to maintain the multilamellar structure of myelin.[7] It is proposed that PLP1 molecules on opposing extracellular surfaces of the myelin sheath interact with each other, effectively holding the membrane layers together.[3] This "adhesion" is crucial for the compaction of the myelin sheath, which is essential for the rapid saltatory conduction of nerve impulses.[1]

1.2. Oligodendrocyte Development and Axonal Survival: The expression of PLP1 and DM20 is not limited to mature, myelinating oligodendrocytes. The DM20 isoform, in particular, is expressed in neural progenitors and oligodendrocyte precursors early in development, suggesting a role independent of myelination.[6] Studies suggest that PLP1/DM20 are involved in glial cell differentiation and maturation.[2][3] Furthermore, evidence from PLP1-null mice, which exhibit late-onset axonal degeneration, indicates that PLP1 is also critical for the long-term health and survival of axons.

1.3. Interaction with the Lipid Environment: PLP1 is known to associate with cholesterol- and galactosylceramide-enriched microdomains in the cell membrane, known as lipid rafts.[8] This association is believed to be important for the proper trafficking of PLP1 to the myelin sheath.[8] Mutations in PLP1 can impair its interaction with cholesterol and its localization to lipid rafts, which may contribute to the pathology of related diseases.[8] Overexpression of PLP1 can lead to the accumulation of both PLP1 and cholesterol in late endosomal/lysosomal compartments, disrupting cellular cholesterol homeostasis.[8]

Quantitative Analysis of PLP1/DM20 Expression and Localization

Precise regulation of PLP1 gene expression is critical for normal CNS function. Both underexpression and overexpression can lead to severe neurological phenotypes.

| Condition | Change in PLP1/DM20 Expression | Cellular Consequence | Reference |

| Pelizaeus-Merzbacher Disease (PLP1 Duplication) | 4-5 fold increase in total PLP1 mRNA in patient fibroblasts. | Altered DM20/(DM20+PLP) ratio, with a relative decrease in the DM20 isoform. | [5] |

| PLP1 Overexpression (Mouse Model) | Increased levels of PLP1/DM20 protein in oligodendrocyte cell bodies. | Accumulation of PLP1 and cholesterol in late endosomes/lysosomes. 78% of cells show intracellular cholesterol accumulation. | [8] |

| PLP1 Missense Mutations (e.g., A243V) | Decreased total protein levels due to improper folding and degradation. | Failure of the protein to localize to the cell membrane; retention in the endoplasmic reticulum. | [4] |

PLP1-Mediated Signaling Pathways

Recent research has uncovered a novel role for PLP1 as a component of a signaling complex in oligodendrocytes, challenging the view of it as a purely structural protein.

3.1. The PLP1-Integrin Signaling Complex: In oligodendrocytes, stimulation of muscarinic acetylcholine (B1216132) receptors can induce the formation of a tripartite complex containing PLP1, the αv-integrin subunit, and calreticulin.[9][10] This interaction is mediated by Phospholipase C (PLC) and calcium signaling.[9][10] PLP1 appears to interact directly with the cytoplasmic domain of the αv-integrin.[9][10] This signaling complex is thought to be important for the binding of oligodendrocytes to the extracellular matrix protein fibronectin, and may play a role in the process of myelinogenesis.[9][10]

Experimental Protocols

Investigating the functions of PLP1 requires a range of molecular and cell biology techniques. Below are summarized protocols for key experiments.

4.1. Co-Immunoprecipitation of PLP1 and αv-Integrin: This technique is used to demonstrate the physical interaction between PLP1 and αv-integrin within a protein complex.

Methodology:

-

Cell Lysis: Lyse cultured oligodendrocytes or brain tissue homogenates in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with non-specific IgG and Protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the target protein (e.g., αv-integrin) overnight at 4°C.

-

Complex Capture: Add Protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove unbound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the putative interaction partner (e.g., PLP1).[11]

4.2. Isolation of Lipid Rafts from Oligodendrocytes: This protocol isolates detergent-resistant membranes (DRMs), which are enriched in lipid rafts, to study the association of PLP1 with these microdomains.

Methodology (Detergent-Based):

-

Cell Harvest and Lysis: Harvest cultured oligodendrocytes and lyse them in an ice-cold buffer containing 1% Triton X-100.[12]

-

Sucrose (B13894) Gradient Preparation: Prepare a discontinuous sucrose gradient (e.g., 5%, 35%, and 40% layers) in an ultracentrifuge tube.[12][13]

-

Sample Loading: Mix the cell lysate with a high-concentration sucrose solution and place it at the bottom of the gradient.

-

Ultracentrifugation: Centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.[13] Lipid rafts, being less dense, will float up to the interface between the lower sucrose concentrations (e.g., 5%-35% interface).[14]

-

Fraction Collection: Carefully collect fractions from the top of the gradient.

-

Analysis: Analyze the protein content of each fraction by Western blotting using antibodies against PLP1 and known lipid raft markers (e.g., flotillin).[14]

4.3. Oligodendrocyte Adhesion Assay: This assay can be adapted to study how PLP1 influences the adhesion of oligodendrocytes to extracellular matrix components like fibronectin.

Methodology:

-

Plate Coating: Coat wells of a multi-well plate with the desired substrate (e.g., fibronectin, laminin) or a control substance (e.g., poly-L-lysine).[15]

-

Cell Seeding: Seed oligodendrocyte precursor cells or a relevant cell line at a specific density into the coated wells.

-

Incubation: Incubate the cells for a defined period (e.g., 30-60 minutes) to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Fixation and Staining: Fix the remaining adherent cells with a fixative like methanol (B129727) or paraformaldehyde and stain with a dye such as crystal violet.[15]

-

Quantification: Solubilize the crystal violet dye and measure the absorbance at 590 nm, which is proportional to the number of adherent cells.[15]

PLP1/DM20: A Summary of Functions and Interactions

The roles of PLP1 and its isoform DM20 are complex and context-dependent, extending from structural support to active participation in cellular signaling.

Conclusion and Future Directions

Proteolipid Protein 1 is far more than a simple structural component of myelin. Its involvement in oligodendrocyte development, axonal maintenance, and cell signaling pathways highlights its complex role in CNS biology. The strong association between PLP1 gene dosage and the severity of Pelizaeus-Merzbacher disease underscores the necessity of tightly regulated PLP1 expression and function. For researchers and drug development professionals, understanding the multifaceted roles of PLP1 in the cell membrane is crucial. Future therapeutic strategies for PMD and other leukodystrophies may focus on modulating PLP1 expression levels, correcting protein misfolding and trafficking defects, or targeting the downstream signaling pathways in which PLP1 participates. The experimental protocols and quantitative data presented in this guide provide a foundational framework for advancing research in this critical area of neuroscience.

References

- 1. Gene - PLP1 [maayanlab.cloud]

- 2. PLP1 proteolipid protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Proteolipid protein 1 - Wikipedia [en.wikipedia.org]

- 4. Drug screening for Pelizaeus-Merzbacher disease by quantifying the total levels and membrane localization of PLP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PLP1 gene duplication causes overexpression and alteration of the PLP/DM20 splicing balance in fibroblasts from Pelizaeus-Merzbacher disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Separate Proteolipid Protein/DM20 Enhancers Serve Different Lineages and Stages of Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Overexpression of the myelin proteolipid protein leads to accumulation of cholesterol and proteolipid protein in endosomes/lysosomes: implications for Pelizaeus-Merzbacher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Myelin Proteolipid Protein Forms a Complex with Integrins and May Participate in Integrin Receptor Signaling in Oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Myelin proteolipid protein forms a complex with integrins and may participate in integrin receptor signaling in oligodendrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

- 12. researchgate.net [researchgate.net]

- 13. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Biosynthesis of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (PLPE) is a specific molecular species of the second most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, phosphatidylethanolamine (B1630911) (PE). The precise acyl chain composition of phospholipids is critical for membrane fluidity, signal transduction, and the regulation of membrane protein function. This technical guide provides an in-depth exploration of the core biosynthetic pathways responsible for the synthesis of PLPE, focusing on the enzymatic specificity, quantitative data, and experimental methodologies relevant to its production. Two primary routes are detailed: the de novo synthesis via the Kennedy pathway and the remodeling of existing phospholipids through the Lands cycle. This document is intended to serve as a comprehensive resource for researchers investigating lipid metabolism and its implications in health and disease.

Introduction

Phosphatidylethanolamines (PE) constitute a significant fraction of the phospholipids in cellular membranes, typically ranging from 15-25% of the total phospholipid content.[1] Their conical shape, owing to the small ethanolamine (B43304) headgroup, imparts negative curvature to membranes, which is crucial for processes such as membrane fusion and fission. The specific fatty acid composition at the sn-1 and sn-2 positions of the glycerol (B35011) backbone dictates the biophysical properties of the individual PE molecule and the membrane in which it resides. 1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE (PLPE) is a common PE species, featuring a saturated fatty acid (palmitic acid, 16:0) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid, 18:2) at the sn-2 position. This guide will elucidate the enzymatic pathways that generate this specific molecular species.

Core Biosynthetic Pathways of PLPE

The synthesis of PLPE in mammalian cells is primarily accomplished through two interconnected pathways: the de novo Kennedy pathway, which builds the molecule from basic precursors, and the remodeling pathway, also known as the Lands cycle, which modifies existing phospholipids to achieve the final acyl chain composition.

The De Novo Kennedy Pathway

The Kennedy pathway is a fundamental metabolic route for the synthesis of PE.[2][3] The formation of PLPE through this pathway is dependent on the sequential action of several enzymes with specific substrate preferences.

The initial steps involve the acylation of a glycerol-3-phosphate backbone to form 1-palmitoyl-2-linoleoyl-phosphatidic acid.

-

Acylation of Glycerol-3-Phosphate: The first acylation is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) . GPAT isoforms, particularly GPAT1, exhibit a preference for saturated acyl-CoAs, such as palmitoyl-CoA, at the sn-1 position.[4][5]

-

Acylation of Lysophosphatidic Acid: The resulting 1-palmitoyl-sn-glycero-3-phosphate is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) . LPAAT isoforms can utilize a variety of acyl-CoAs, including linoleoyl-CoA.[2][6]

-

Dephosphorylation: The 1-palmitoyl-2-linoleoyl-phosphatidic acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP) to yield 1-palmitoyl-2-linoleoyl-sn-glycerol (B1244216) (a diacylglycerol, DAG).

This specific DAG molecule then enters the final steps of the Kennedy pathway:

-

Ethanolamine Phosphorylation: Ethanolamine is phosphorylated by Ethanolamine Kinase (EK) to produce phosphoethanolamine.[3]

-

CDP-Ethanolamine Synthesis: The rate-limiting step is catalyzed by CTP:phosphoethanolamine cytidylyltransferase (PCYT2) , which converts phosphoethanolamine and CTP to CDP-ethanolamine.[7][8]

-

Final Condensation: Finally, CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase (EPT) catalyzes the transfer of the phosphoethanolamine headgroup from CDP-ethanolamine to 1-palmitoyl-2-linoleoyl-sn-glycerol to form PLPE.[9][10] While EPT can act on various DAG species, its activity is essential for this final step.[11]

References

- 1. Plant Acyl-CoA:Lysophosphatidylcholine Acyltransferases (LPCATs) Have Different Specificities in Their Forward and Reverse Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate selectivity of plant and microbial lysophosphatidic acid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptional Regulation of Acyl-CoA:Glycerol-sn-3-Phosphate Acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mitochondrial glycerol-3-P acyltransferase 1 is most active in outer mitochondrial membrane but not in mitochondrial associated vesicles (MAV) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diacylglycerol ethanolaminephosphotransferase - Wikipedia [en.wikipedia.org]

- 10. CDP-ethanolamine:1,2-diacylglycerol ethanolaminephosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis for catalysis and selectivity of phospholipid synthesis by eukaryotic choline-phosphotransferase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (PLPE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine, commonly abbreviated as PLPE (16:0-18:2 PE), is a glycerophospholipid, a major class of lipids that form the backbone of biological membranes. As a phosphatidylethanolamine (B1630911) (PE), it is a key structural component, contributing to membrane fluidity and curvature. PLPE is characterized by a glycerol (B35011) backbone esterified with a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position, with a phosphoethanolamine headgroup at the sn-3 position. Beyond its structural role, PLPE serves as a precursor for bioactive lipid mediators and is a substrate for enzymes involved in critical signaling pathways. This guide provides a detailed overview of its core physical properties, the experimental methods used to determine them, and its involvement in key biological processes.

Core Physical and Chemical Properties

The specific arrangement of a saturated and a polyunsaturated fatty acid chain gives PLPE distinct physicochemical characteristics that influence its behavior in aqueous environments and within lipid bilayers. The quantitative properties of PLPE are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₉H₇₄NO₈P | N/A |

| Molecular Weight | 716.0 g/mol | N/A |

| Appearance | Crystalline solid; Pale yellow to off-white solid | N/A |

| Purity | Typically ≥95-98% | N/A |

| Solubility | Chloroform: 50 mg/mL Methanol: 5 mg/mL Ethanol: 1 mg/mL | N/A |

| Storage Temperature | -20°C | N/A |

| Phase Transition Temp. | Data not available in cited literature. By comparison, 1-palmitoyl-2-oleoyl-PE (POPE), with a less unsaturated sn-2 chain, has a gel-to-liquid crystalline transition (Tm) of 25°C and a lamellar-to-hexagonal phase transition (Th) at ~71°C. The additional double bond in PLPE is expected to lower these transition temperatures. | [1] |

| Critical Micelle Conc. | Data not available in cited literature. For diacyl phospholipids (B1166683) with unsaturated chains, the CMC is typically in the nanomolar range, making it experimentally difficult to determine. | [2] |

Signaling and Metabolic Pathways

PLPE is not merely a structural lipid; it is an active participant in cellular signaling. It serves as a substrate for various phospholipases that generate downstream signaling molecules.

PLPE can be a precursor in a pathway for the synthesis of N-acylethanolamines, including the endocannabinoid anandamide (B1667382). This process can occur through the sequential action of phospholipase A₂ (PLA₂) and a lysophospholipase D (lysoPLD).[3]

References

- 1. Phase changes in supported planar bilayers of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of anandamide and N-palmitoylethanolamine by sequential actions of phospholipase A2 and lysophospholipase D - PMC [pmc.ncbi.nlm.nih.gov]

The Role of N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) in Anandamide Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic role of N-Acylphosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) in the biosynthesis of the endocannabinoid anandamide (B1667382) (AEA). It details the canonical pathway, alternative biosynthetic routes, quantitative data on enzyme kinetics and modulation, and comprehensive experimental protocols for studying this pivotal enzyme.

Introduction: Anandamide and the Endocannabinoid System

Anandamide (N-arachidonoylethanolamine or AEA) is a crucial endogenous cannabinoid that plays a significant role in a multitude of physiological processes, including pain modulation, appetite regulation, memory, and mood. As a lipid signaling molecule, its synthesis is tightly regulated and occurs "on-demand" from membrane phospholipid precursors. A key enzyme in this process is NAPE-PLD, a zinc metallohydrolase that catalyzes the final step in the canonical pathway of anandamide formation.[1][2] Understanding the function and regulation of NAPE-PLD is paramount for developing novel therapeutics targeting the endocannabinoid system.

Anandamide Biosynthesis Pathways

Anandamide is synthesized from N-arachidonoyl-phosphatidylethanolamine (NAPE), a membrane phospholipid. The formation of anandamide from NAPE can occur through several distinct pathways, with the NAPE-PLD-dependent route being the most direct.

The Canonical NAPE-PLD Pathway

The most well-characterized pathway for anandamide synthesis involves two enzymatic steps.[2][3] First, a Ca²⁺-dependent N-acyltransferase (NAT) catalyzes the transfer of an arachidonoyl group from a donor phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (B1630911) (PE), forming NAPE.[2] Subsequently, NAPE-PLD hydrolyzes the glycerophosphate bond of NAPE to directly produce anandamide and phosphatidic acid (PA).[1][3]

Alternative NAPE-PLD-Independent Pathways

Evidence from NAPE-PLD knockout mice, which in some studies show unchanged or only modestly reduced brain anandamide levels, points to the existence of alternative biosynthetic routes.[4][5] These pathways are crucial for understanding the complexities of endocannabinoid signaling and for the development of effective inhibitors.

-

Phospholipase C (PLC) / Protein Tyrosine Phosphatase, Non-Receptor Type 22 (PTPN22) Pathway: In this route, NAPE is first hydrolyzed by a phospholipase C (PLC) to yield phosphoanandamide (pAEA). Subsequently, a phosphatase, such as PTPN22, dephosphorylates pAEA to produce anandamide.[6][7][8] This pathway is particularly prominent in macrophages following lipopolysaccharide (LPS) stimulation.[4][8]

-

α/β-Hydrolase Domain Containing 4 (Abhd4) / Glycerophosphodiesterase (GDE1) Pathway: Another alternative involves the sequential deacylation of NAPE. First, a phospholipase A2 (PLA2) or Abhd4 removes a fatty acid from the glycerol (B35011) backbone of NAPE to form lyso-NAPE. Abhd4 can then further act on lyso-NAPE to generate glycerophospho-anandamide (GP-AEA). Finally, a phosphodiesterase, such as GDE1, cleaves GP-AEA to release anandamide.[6][9][10]

Quantitative Data

Enzyme Kinetics of NAPE-PLD

The following table summarizes the Michaelis-Menten constants (Km) for NAPE-PLD with different substrates.

| Substrate | Enzyme Source | Km (μM) | Reference |

| N-arachidonoyl-PE (NArPE) | Mouse tissue | 40.0 ± 5.6 | [11] |

| PED-A1 | Recombinant murine Nape-pld | 4.0 | [12] |

| flame-NAPE | Recombinant murine Nape-pld | 9.2 | [12] |

NAPE-PLD Modulators

Several small molecules have been identified that can either inhibit or activate NAPE-PLD activity.

Table 2: NAPE-PLD Inhibitors

| Inhibitor | Enzyme Source | Potency (Ki / IC50) | Reference |

| LEI-401 | Human NAPE-PLD | Ki = 0.027 μM (95% CI: 0.021–0.033 μM) | [13] |

| LEI-401 | Human NAPE-PLD | IC50 = 0.86 μM (95% CI: 0.60–1.2 μM) | [13] |

| Bithionol | Recombinant mouse NAPE-PLD | IC50 ~2 µM | [14] |

Table 3: NAPE-PLD Activators

| Activator | Enzyme Source | Potency (EC50) | Emax (fold activation) | Reference |

| VU534 | Recombinant mouse Nape-pld | 0.30 μM | > 2.0 | [15] |

| VU533 | Recombinant mouse Nape-pld | 0.30 μM | > 2.0 | [15] |

| VU534 | Recombinant human NAPE-PLD | 0.93 μM (95% CI: 0.63-1.39 μM) | 1.8 | [15][16] |

| VU533 | Recombinant human NAPE-PLD | 0.20 μM (95% CI: 0.12-0.32 μM) | 1.9 | [15][16] |

| VU534 | RAW264.7 cells | 6.6 μM (95% CI: 2.6-11.2 μM) | 1.6 | [17] |

| VU533 | RAW264.7 cells | 2.5 μM (95% CI: 1.4-6.1 μM) | 2.2 | [17] |

Anandamide Levels in NAPE-PLD Knockout Mice

Studies on NAPE-PLD knockout (KO) mice have provided valuable, though sometimes conflicting, data on the in vivo role of this enzyme in maintaining anandamide levels.

Table 4: Changes in N-Acylethanolamine (NAE) Levels in NAPE-PLD KO Mouse Brains

| NAE | Strain 1 (Cravatt line) | Strain 2 | Reference |

| Anandamide (AEA) | No significant change | Significantly reduced | [5][18] |

| N-palmitoyl ethanolamine (B43304) (PEA) | Significantly decreased | Significantly reduced | [18] |

| N-oleoyl ethanolamine (OEA) | Significantly decreased | Significantly reduced | [18] |

| N-stearoyl ethanolamine (SEA) | Significantly decreased | Significantly reduced | [18] |

| N-linoleoyl ethanolamine (LEA) | Not measured | Significantly reduced | [18] |

| N-docosahexaenoyl ethanolamine (DEA) | No significant change | Significantly reduced | [18] |

These discrepancies may arise from differences in the genetic background of the mouse strains or compensatory changes in the alternative biosynthetic pathways.

Experimental Protocols

NAPE-PLD Activity Assay using Radioactive Substrate and TLC

This method relies on the use of a radiolabeled NAPE substrate and subsequent separation of the radiolabeled anandamide product by thin-layer chromatography (TLC).[1][19]

Materials:

-

Tissue homogenates or cell lysates

-

Radiolabeled NAPE (e.g., N-[¹⁴C]-palmitoyl-PE or 1,2-dioleoyl-N-[¹⁴C]-acyl PE)

-

Assay buffer: 50 mM Tris-HCl, pH 8.0

-

Reaction termination solution: Chloroform/methanol (2:1, v/v)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/ammonium hydroxide)

-

Scintillation counter and scintillation fluid

Protocol:

-

Prepare tissue homogenates or cell lysates in a suitable buffer.

-

In a microcentrifuge tube, combine the protein sample (e.g., 100 µg total protein) with the assay buffer.

-

Initiate the reaction by adding the radiolabeled NAPE substrate (e.g., to a final concentration of 100 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1.5 hours).

-

Terminate the reaction by adding the chloroform/methanol solution to extract the lipids.

-

Vortex the mixture and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system to separate NAPE from anandamide.

-

Visualize the radioactive spots using a phosphorimager or by scraping the silica (B1680970) corresponding to the anandamide spot and quantifying using a scintillation counter.

Fluorogenic NAPE-PLD Activity Assay

This high-throughput compatible assay utilizes synthetic NAPE analogs that become fluorescent upon cleavage by NAPE-PLD.[12][20][21]

Materials:

-

Recombinant NAPE-PLD, tissue homogenates, or cell lysates

-

Fluorogenic NAPE substrate (e.g., PED-A1 or flame-NAPE)

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 8.0

-

96-well or 384-well black plates

-

Fluorescence plate reader

Protocol:

-

Pipette the protein sample into the wells of a black microplate.

-

Add any test compounds (inhibitors or activators) and pre-incubate if necessary.

-

Initiate the reaction by adding the fluorogenic NAPE substrate to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 530 nm emission for PED-A1 and flame-NAPE).

-

Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to NAPE-PLD activity.

Note on Substrate Specificity: While PED-A1 can also be cleaved by other lipases like PLA1 and PLA2, flame-NAPE is designed to be more resistant to these off-target enzymes, offering a more selective measurement of NAPE-PLD activity.[12][21]

Conclusion

NAPE-PLD is a central enzyme in the biosynthesis of anandamide and other bioactive N-acylethanolamines. While the canonical NAPE-PLD pathway is a primary route for their production, the existence of alternative, NAPE-PLD-independent pathways highlights the robustness and complexity of endocannabinoid synthesis. The availability of specific inhibitors and activators, coupled with robust enzymatic assays, provides powerful tools for researchers and drug development professionals to further elucidate the role of NAPE-PLD in health and disease and to develop novel therapeutic strategies targeting the endocannabinoid system.

References

- 1. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic formation of anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Pathways Involved in the Biosynthesis of Anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localization of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) expression in mouse brain: A new perspective on N-acylethanolamines as neural signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]

- 7. A biosynthetic pathway for anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A biosynthetic pathway for anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique pathway for anandamide synthesis and liver regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (PLPE) in Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (PLPE) is a ubiquitous phosphatidylethanolamine (B1630911) species found in cellular membranes. While historically viewed primarily as a structural lipid and a precursor to bioactive N-acylethanolamines (NAEs), emerging evidence suggests more direct roles for PLPE and its derivatives in cellular signaling. This technical guide provides a comprehensive overview of the current understanding of PLPE's involvement in cellular processes, including its metabolism, its role as a precursor to signaling molecules, the signaling activities of its oxidized derivatives, and its implication in ferroptosis. This document aims to serve as a resource for researchers investigating lipid signaling and developing novel therapeutic strategies.

Introduction

Phospholipids (B1166683) are fundamental components of cellular membranes, providing structural integrity and serving as a reservoir for a diverse array of signaling molecules. Among these, phosphatidylethanolamines (PEs) are a major class of phospholipids in mammalian cell membranes. 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (PLPE) is a specific PE containing a saturated palmitic acid at the sn-1 position and a polyunsaturated linoleic acid at the sn-2 position. This unique composition makes PLPE susceptible to oxidation and a substrate for various phospholipases, leading to the generation of downstream signaling molecules. This guide will delve into the known and putative signaling roles of PLPE, its metabolic pathways, and the experimental approaches to study its functions.

Physicochemical Properties of PLPE

A thorough understanding of the physicochemical properties of PLPE is essential for its experimental manipulation and for interpreting its biological functions.

| Property | Value | Reference |

| Molecular Formula | C₃₉H₇₄NO₈P | --INVALID-LINK-- |

| Molecular Weight | 716.0 g/mol | --INVALID-LINK-- |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | --INVALID-LINK-- |

| InChI Key | HBZNVZIRJWODIB-NHCUFCNUSA-N | --INVALID-LINK-- |

| Solubility | Soluble in chloroform (B151607), ethanol, and methanol. | --INVALID-LINK-- |

Metabolism of PLPE: A Precursor to Bioactive Lipids

PLPE is a key intermediate in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid mediators with diverse physiological functions, including the endocannabinoid anandamide.[1] The metabolic pathways of PLPE are critical control points for regulating NAE levels.

Biosynthesis of N-Acyl-PLPE (N-acylation)

The initial and rate-limiting step in the primary pathway for NAE biosynthesis is the N-acylation of a PE, such as PLPE, to form N-acylphosphatidylethanolamine (NAPE).[2] This reaction is catalyzed by N-acyltransferases (NATs).

Two main classes of enzymes with N-acyltransferase activity have been identified:

-

Ca²⁺-dependent N-acyltransferase (Ca-NAT): This activity, first described decades ago, is dependent on calcium for its function. The serine hydrolase PLA2G4E has been identified as a mouse brain Ca-NAT.[3]

-

Ca²⁺-independent N-acyltransferases (iNATs): Members of the phospholipase A/acyltransferase (PLA/AT) family, also known as HRAS-like suppressor tumor family (HRASLS), have been shown to possess N-acyltransferase activity.[4][5]

Biosynthesis of N-Acyl-PLPE.

Degradation of N-Acyl-PLPE to N-Acylethanolamines (NAEs)

Once formed, N-Acyl-PLPE can be hydrolyzed by various phospholipases to generate NAEs. Several pathways have been proposed:

-

NAPE-specific Phospholipase D (NAPE-PLD) Pathway: This is considered a major pathway for NAE formation. NAPE-PLD directly hydrolyzes the glycerophosphate bond of NAPE to yield an NAE and phosphatidic acid (PA).[1]

-

Phospholipase C (PLC) / Phosphatase Pathway: NAPE can be cleaved by a PLC to form phospho-NAE, which is then dephosphorylated to NAE.

-

Phospholipase A2 (PLA2) / LysoPLD Pathway: NAPE is first deacylated by a PLA2 to form lyso-NAPE, which is then acted upon by a lysophospholipase D (lysoPLD) to produce NAE.

Pathways for NAE formation from N-Acyl-PLPE.

Signaling Roles of PLPE and its Derivatives

While much of the signaling attributed to the PLPE metabolic axis is through its NAE products, both PLPE itself and its oxidized forms have been implicated in cellular signaling.

Direct Signaling Roles of PLPE

Direct signaling roles for PLPE are not well-characterized and represent an area of active investigation. However, as a major membrane constituent, PLPE can influence the function of membrane proteins through lipid-protein interactions.[6] The biophysical properties of the membrane, which are influenced by the lipid composition, can modulate the activity of ion channels, receptors, and enzymes embedded within it.

Signaling by Oxidized PLPE

The linoleoyl chain at the sn-2 position of PLPE is susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of oxidized PLPE (oxPLPE). Oxidized phospholipids are increasingly recognized as important signaling molecules, particularly in the context of inflammation.

Oxidized phospholipids have been shown to modulate Toll-like receptor (TLR) signaling. Specifically, oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphorylcholine (oxPAPC), a structurally similar phospholipid, inhibits TLR2 and TLR4 signaling.[7][8][9] This inhibition is thought to occur through competition with bacterial ligands for binding to accessory proteins like CD14 and MD2.[7] It is plausible that oxPLPE exerts similar effects, thereby acting as a negative regulator of inflammatory responses.

Hypothesized inhibition of TLR4 signaling by oxidized PLPE.

PLPE in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[10][11] Phosphatidylethanolamines containing polyunsaturated fatty acids, such as PLPE, are key substrates for lipid peroxidation during ferroptosis.[10] The accumulation of lipid hydroperoxides on these PEs leads to membrane damage and cell death.

The central regulator of ferroptosis is Glutathione (B108866) Peroxidase 4 (GPX4), which, with its cofactor glutathione (GSH), reduces lipid hydroperoxides to non-toxic lipid alcohols. Inhibition of GPX4 or depletion of GSH leads to the accumulation of lipid peroxides and the induction of ferroptosis.

PLPE as a substrate for lipid peroxidation in ferroptosis.

Experimental Protocols

Investigating the roles of PLPE in cellular signaling requires robust experimental methodologies.

Lipid Extraction

A critical first step in the analysis of PLPE is its efficient extraction from biological samples. The Folch and Bligh & Dyer methods are commonly used.[12][13][14]

Protocol: Modified Bligh & Dyer Extraction

-

Homogenization: Homogenize the cell pellet or tissue sample in a glass tube with 1 mL of ice-cold PBS.

-

Solvent Addition: Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the homogenate. Vortex thoroughly.

-

Phase Separation: Add 1.25 mL of chloroform and vortex. Add 1.25 mL of water and vortex.

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

Drying and Storage: Dry the lipid extract under a stream of nitrogen and store at -80°C until analysis.

Workflow for lipid extraction.

Quantification of PLPE by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of specific lipid species like PLPE.

General Procedure:

-

Sample Preparation: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

-

Chromatographic Separation: Use a C18 reverse-phase column to separate PLPE from other lipid species. A gradient elution with solvents such as water, methanol, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate (B1220265) is typically employed.

-

Mass Spectrometry Analysis: Perform analysis using an electrospray ionization (ESI) source in positive or negative ion mode.

-

Quantification: Use multiple reaction monitoring (MRM) to quantify PLPE based on specific precursor and product ion transitions. An internal standard (e.g., deuterated PLPE) should be used for accurate quantification.

| Parameter | Typical Value |

| Ionization Mode | ESI Positive or Negative |

| Precursor Ion (Positive) | [M+H]⁺ |

| Product Ions (Positive) | Fragments corresponding to the head group and fatty acyl chains |

| Precursor Ion (Negative) | [M-H]⁻ |

| Product Ions (Negative) | Fragments corresponding to the fatty acyl chains |

Assays for Ferroptosis

To investigate the role of PLPE in ferroptosis, various assays can be employed to measure the hallmarks of this cell death pathway.[15][16][17]

6.3.1. Lipid Peroxidation Assay

-

Principle: Use of the fluorescent probe C11-BODIPY(581/591). In its reduced state, it fluoresces red, and upon oxidation by lipid peroxides, it shifts to green fluorescence.

-

Procedure:

-

Treat cells with a ferroptosis inducer (e.g., erastin, RSL3).

-

Incubate with C11-BODIPY(581/591).

-

Analyze by flow cytometry or fluorescence microscopy.

-

An increase in the green/red fluorescence ratio indicates lipid peroxidation.

-

6.3.2. Glutathione Depletion Assay

-

Principle: Measurement of the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG). A decrease in this ratio is indicative of oxidative stress.

-

Procedure:

-

Lyse treated cells.

-

Use a commercially available GSH/GSSG assay kit according to the manufacturer's instructions.

-

6.3.3. Labile Iron Pool Assay

-

Principle: Use of fluorescent probes that are quenched by intracellular labile iron (e.g., Phen Green SK).

-

Procedure:

-

Load treated cells with the fluorescent probe.

-

Analyze by flow cytometry. A decrease in fluorescence indicates an increase in the labile iron pool.

-

Conclusion and Future Directions

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine is a multifaceted phospholipid that extends beyond its structural role in cell membranes. Its position as a key precursor to the NAE family of signaling lipids places its metabolism at a critical regulatory node. Furthermore, the susceptibility of its linoleoyl chain to oxidation generates derivatives with potential to modulate inflammatory signaling pathways. Its involvement as a primary substrate for lipid peroxidation in ferroptosis opens new avenues for therapeutic intervention in diseases where this form of cell death is implicated.

Future research should focus on elucidating the direct signaling roles of PLPE and identifying specific protein interactors. The development of more specific tools to track the subcellular localization and dynamics of PLPE will be crucial in unraveling its precise functions. A deeper understanding of the regulation of PLPE metabolism and the signaling cascades initiated by its derivatives will undoubtedly provide novel targets for the treatment of a wide range of human diseases.

References

- 1. N-acylation of phosphatidylethanolamine and its biological functions in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes | MDPI [mdpi.com]

- 3. A calcium-dependent acyltransferase that produces N-acyl phosphatidylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of N-acylphosphatidylethanolamine by members of the phospholipase A/acyltransferase (PLA/AT) family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidized Phospholipid Inhibition of Toll-like Receptor (TLR) Signaling Is Restricted to TLR2 and TLR4: ROLES FOR CD14, LPS-BINDING PROTEIN, AND MD2 AS TARGETS FOR SPECIFICITY OF INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.aston.ac.uk [research.aston.ac.uk]

- 9. Oxidized phospholipid inhibition of toll-like receptor (TLR) signaling is restricted to TLR2 and TLR4: roles for CD14, LPS-binding protein, and MD2 as targets for specificity of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Understanding the unique mechanism of ferroptosis: a promising therapeutic target [frontiersin.org]

- 12. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Abundance and Bio-Significance of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylethanolamine (PLPE), a specific molecular species of the ubiquitous phosphatidylethanolamine (B1630911) (PE) class of phospholipids (B1166683), is a key component of cellular membranes. Beyond its structural role, PLPE is increasingly recognized for its involvement in crucial signaling pathways, most notably as a precursor in the biosynthesis of the endocannabinoid anandamide (B1667382). This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of PLPE, detailed experimental protocols for its analysis, and its role in cellular signaling.

Natural Abundance of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE (PLPE)

Quantitative data on the absolute concentration of PLPE across various tissues and cell types is not extensively documented in publicly available literature. Most lipidomics studies report on the relative abundance of different phospholipid species or the total concentration of the phosphatidylethanolamine class. However, some studies provide insights into the levels of PE(16:0/18:2), which corresponds to PLPE.

| Tissue/Cell Type | Organism | Concentration/Abundance | Analytical Method | Reference |

| Human Red Blood Cells | Human | Linearity range for quantification: 10 to 500 µg/L. Specific concentrations in a cohort of 12 individuals were measured but not explicitly stated as a mean or range in the abstract. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1] |

| Human Plasma | Human | Detected but not quantified in a comprehensive lipidome study. The study focused on major lipid classes. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [2] |

| Human Feces | Human | Detected in premature neonates, but not quantified. | Not Specified | [3] |

| Mouse Brain | Mouse | Levels of N-acyl-phosphatidylethanolamines (NAPEs), including the anandamide precursor, are regulated by enzymes like NAPE-PLD. | Biochemical Assays | [4] |

Note: The available data on the natural abundance of PLPE is limited. The provided information is based on studies that have either developed methods for its quantification or have detected its presence in broader lipidomics screens. Further targeted quantitative studies are required to establish definitive concentration ranges in various biological matrices.

Signaling Pathways Involving PLPE

PLPE is a key player in at least two major signaling pathways: the biosynthesis of the endocannabinoid anandamide and as a substrate for phospholipase A2 (PLA2), leading to the generation of other signaling molecules.

Anandamide Biosynthesis Pathway

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid that plays a crucial role in pain, mood, appetite, and memory. PLPE can be N-acylated with arachidonic acid to form N-arachidonoyl-phosphatidylethanolamine (NAPE), the direct precursor to anandamide. Several enzymatic pathways can then convert NAPE to anandamide.

References

- 1. A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipidomics reveals a remarkable diversity of lipids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for PE(P-16:0/18:2(9Z,12Z)) (HMDB0011343) [hmdb.ca]

- 4. pubs.acs.org [pubs.acs.org]

PLPE (PLA2G16) as a Biomarker in Disease States: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phospholipase E (PLPE), also known as Phospholipase A2 Group XVI (PLA2G16), is a lipid-modifying enzyme with emerging significance as a biomarker in a variety of disease states. This technical guide provides a comprehensive overview of PLPE's function, its role in key signaling pathways, and its potential as a diagnostic and prognostic marker, particularly in oncology. Quantitative data, detailed experimental protocols, and visual representations of its molecular interactions are presented to facilitate further research and therapeutic development.

Introduction to PLPE (PLA2G16)

PLPE is a calcium-independent phospholipase with both phospholipase A1 (PLA1) and A2 (PLA2) activity, catalyzing the hydrolysis of fatty acids from phospholipids.[1] It is a major regulator of adipocyte lipolysis and is also known to possess acyltransferase activity.[1] PLPE is widely expressed in various tissues, with notably high expression in white adipose tissue and low expression in hematopoietic cells.[1] Its dysregulation has been implicated in several pathologies, most prominently in cancer, where it can act as either a tumor suppressor or an oncogene depending on the context.

PLPE as a Biomarker in Cancer

Osteosarcoma

Elevated expression of PLPE is strongly associated with metastasis and poor prognosis in osteosarcoma.[2][3] Studies have shown significantly higher levels of both PLPE mRNA and protein in metastatic primary osteosarcoma tissues compared to non-metastatic tissues.[2][3]

Table 1: Quantitative Expression of PLPE in Osteosarcoma

| Parameter | Non-Metastatic Osteosarcoma | Metastatic Osteosarcoma | P-value | Reference |

| Relative mRNA Expression (mean ± SD) | 2.49 ± 0.69 | 3.65 ± 0.60 | < 0.05 | [2] |

| Positive IHC Staining | 39.1% (27/69) | 76.0% (38/50) | < 0.01 | [2] |

Multiple Myeloma

In multiple myeloma, PLPE has been identified as a potential oncogene.[4] Silencing of PLPE in multiple myeloma cells has been shown to inhibit cell proliferation, promote apoptosis, and suppress glucose metabolism, suggesting its role in the malignant progression of this disease.[4] While the oncogenic role of PLPE in multiple myeloma is established, specific quantitative data on its expression levels in patient samples is an area of ongoing research.

Other Cancers

PLPE's role as a biomarker is also being investigated in other malignancies, including pancreatic cancer, where it is a transcriptional target of mutant p53 and KLF5 and promotes glycolysis.[5]

PLPE in Other Disease States

Cardiovascular Disease

The broader family of phospholipase A2 enzymes, including lipoprotein-associated PLA2 (Lp-PLA2), are recognized as inflammatory predictors in cardiovascular diseases.[6] They are involved in the hydrolysis of oxidized phospholipids, leading to pro-inflammatory mediators that contribute to atherosclerosis.[7] While the general class of PLA2 enzymes is linked to cardiovascular risk, specific quantitative data on PLPE/PLA2G16 concentrations in the plasma of cardiovascular disease patients requires further investigation.

Inflammatory Diseases

Phospholipases are key players in inflammatory processes through the generation of lipid mediators.[8] In inflammatory bowel disease (IBD), for instance, increased expression of certain phospholipases has been observed in inflamed intestinal tissue.[9] Similarly, elevated phospholipase activity has been detected in the synovial fluid of patients with rheumatoid arthritis.[10] However, specific quantitative data detailing the expression levels of PLPE/PLA2G16 in these inflammatory conditions are not yet well-established in the literature.

Signaling Pathways Involving PLPE

Mutant p53 Signaling Pathway

PLPE is a transcriptional target of mutant p53, a common feature in many cancers.[10] Mutant p53 proteins can bind to the PLA2G16 promoter at E26 transformation-specific (ETS) binding motifs, an interaction that is facilitated by the transcription factor ETS2.[10] This leads to the induction of PLPE expression, which in turn contributes to the gain-of-function activities of mutant p53, such as increased cell migration and invasion.

References

- 1. Mechanisms of Hippo pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Calmodulin activates the Hippo signaling pathway by promoting LATS1 kinase–mediated inhibitory phosphorylation of the transcriptional coactivator YAP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A YAP/TAZ-induced feedback mechanism regulates Hippo pathway homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GEO Accession viewer [ncbi.nlm.nih.gov]

- 7. Mutant p53 and ETS2, a Tale of Reciprocity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proteomic and Metabolomic Analysis of Bone Marrow and Plasma from Patients with Extramedullary Multiple Myeloma Identifies Distinct Protein and Metabolite Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Association between the serum lipoprotein-associated phospholipase A2 level and acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (PLPE), a crucial phospholipid in biomedical research and drug delivery systems. Understanding its behavior in various organic solvents is fundamental for the formulation of lipid-based nanoparticles, liposomes, and other advanced delivery vehicles. This document compiles available quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows through diagrams.

Quantitative Solubility Data

The solubility of PLPE has been experimentally determined in several common organic solvents. The data, compiled from various suppliers and research materials, is summarized below. It is important to note that experimental conditions, such as temperature and the use of sonication, can significantly influence these values.

| Organic Solvent | Chemical Formula | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) | Notes |

| Chloroform | CHCl₃ | 50 | ~69.8 | [1] | - |

| Methanol | CH₃OH | 5 | ~7.0 | [1] | - |

| Ethanol (B145695) | C₂H₅OH | 1 | ~1.4 | [1] | - |

| Ethanol | C₂H₅OH | 25 | ~34.9 | [2] | Requires sonication |

Note: The molecular weight of PLPE (C₃₉H₇₄NO₈P) is approximately 716.0 g/mol . Molar concentration is calculated based on this value.

In addition to the quantitative data, PLPE is qualitatively described as soluble in chloroform, methanol, and ethanol[3]. The discrepancy in reported ethanol solubility (1 mg/mL vs. 25 mg/mL) highlights the impact of physical methods like sonication, which can increase the dissolution rate and apparent solubility[1][2].

Factors Influencing Phospholipid Solubility

The solubility of a phospholipid like PLPE is not an intrinsic constant but is influenced by a variety of factors. A general understanding of these factors is critical for experimental design and interpretation of results. The interplay between the solute, solvent, and environmental conditions dictates the dissolution process.

Caption: Key factors influencing the solubility of phospholipids.

Experimental Protocol for Solubility Determination

This section provides a generalized, robust protocol for the quantitative determination of phospholipid solubility in an organic solvent. This method is based on gravimetric analysis, which is a reliable and direct approach for this application[4].

Objective: To determine the saturation solubility of PLPE in a selected organic solvent at a specific temperature.

Materials:

-

1-Palmitoyl-2-linoleoyl-sn-glycero-3-PE (PLPE)

-

High-purity organic solvent (e.g., chloroform, ethanol)

-

Analytical balance (readable to 0.01 mg)

-

Vials with screw caps

-

Temperature-controlled incubator or water bath

-

Vortex mixer and/or ultrasonic bath

-

Centrifuge

-

Micropipettes

-

Glass Pasteur pipettes

-

Pre-weighed, solvent-resistant sample tubes (e.g., glass)

-

Nitrogen gas stream or vacuum desiccator for solvent evaporation

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of PLPE to a series of vials. The amount should be visibly more than what is expected to dissolve.

-

Pipette a precise volume (e.g., 1.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a prolonged period (24-48 hours) to ensure equilibrium is reached. Use a vortex mixer or sonicator intermittently to aid dissolution[2].

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved PLPE.

-

This step ensures the supernatant is a saturated solution, free of solid particulates.

-

-

Sample Collection:

-

Carefully open the vial, ensuring the pellet is not disturbed.

-

Using a micropipette, withdraw a precise aliquot (e.g., 200 µL) of the clear supernatant.

-

Transfer this aliquot to a pre-weighed sample tube. Record the exact weight of the empty tube.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the sample tube. This can be achieved by placing the tube under a gentle stream of nitrogen gas or in a vacuum desiccator. Avoid excessive heat, which could degrade the lipid.

-

Ensure the evaporation process continues until the lipid forms a dry film and the weight is constant.

-

-

Gravimetric Analysis:

-

Once the solvent is fully evaporated, weigh the sample tube containing the dried PLPE residue.

-

Calculate the mass of the dissolved PLPE by subtracting the initial weight of the empty tube.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Mass of dried PLPE in mg) / (Volume of aliquot in mL)

-

Perform this procedure in triplicate to ensure reproducibility and calculate the mean and standard deviation.

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for determining phospholipid solubility.

References

thermal phase behavior of PLPE containing bilayers

An In-depth Technical Guide to the Thermal Phase Behavior of PLPE-Containing Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylethanolamines (PEs) are crucial components of biological membranes, contributing to membrane structure, fluidity, and function. 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphoethanolamine (PLPE) is a mixed-chain PE containing a saturated palmitoyl (B13399708) chain and a polyunsaturated linoleoyl chain. Understanding the thermal phase behavior of bilayers containing PLPE is essential for research in membrane biophysics and for the development of lipid-based drug delivery systems. While specific thermotropic data for pure PLPE bilayers is not extensively documented in publicly available literature, this guide provides an in-depth overview of the expected phase behavior of PLPE based on the well-established principles governing mixed-chain phospholipids (B1166683). We will discuss the fundamental aspects of lipid phase transitions, the influence of molecular structure on these transitions, and the advanced experimental techniques used for their characterization.

Introduction to Phosphatidylethanolamine (B1630911) and PLPE

Phospholipids are the primary building blocks of cellular membranes, forming a lipid bilayer that acts as a selective barrier and a matrix for membrane proteins. Phosphatidylethanolamines (PEs) represent a major class of these lipids, typically constituting about 25% of total phospholipids in mammalian cells and up to 45% in nervous tissues like the brain's white matter.[1] The defining feature of PE is its small, highly polar ethanolamine (B43304) headgroup. This small headgroup, compared to the bulkier phosphocholine (B91661) headgroup of phosphatidylcholine (PC), allows for tighter molecular packing and stronger intermolecular hydrogen bonding within the bilayer interface. This results in a higher propensity for PEs to form non-lamellar structures and generally exhibit higher gel-to-liquid crystalline phase transition temperatures (Tm) than their PC counterparts with identical acyl chains.[1]

PLPE is a specific PE with a mixed-acid composition: a saturated 16-carbon chain (palmitic acid) at the sn-1 position and a polyunsaturated 18-carbon chain with two double bonds (linoleic acid) at the sn-2 position. This combination of a saturated and a polyunsaturated acyl chain imparts unique properties to the lipid, influencing the fluidity, curvature, and overall organization of the membrane.

Fundamentals of Lipid Bilayer Phase Transitions

Hydrated lipid bilayers exhibit rich thermotropic polymorphism, transitioning between different physical states as a function of temperature.[2] These transitions are critical for biological function, as cells must maintain their membranes in a fluid state to ensure the proper function of embedded proteins and facilitate membrane trafficking events.

The primary phases observed for lamellar systems are:

-

Gel Phase (Lβ'): At low temperatures, the lipid acyl chains are in a tightly packed, highly ordered, all-trans conformation. The lipids have very low lateral mobility. The prime symbol (') indicates that the chains are tilted with respect to the bilayer normal.

-

Ripple Phase (Pβ'): For some lipids like dipalmitoylphosphatidylcholine (DPPC), an intermediate "ripple" phase is observed between the gel and liquid crystalline phases.[3] This phase is characterized by a periodic, wave-like undulation of the bilayer surface.

-

Liquid Crystalline Phase (Lα): Above the main phase transition temperature (Tm), the acyl chains "melt" and become disordered, with a mixture of trans and gauche conformations.[2] This leads to a significant increase in the area per lipid and allows for rapid lateral diffusion of lipids within the plane of the membrane. This is the physiologically relevant phase for most biological membranes.

In addition to these lamellar phases, PEs are known for their tendency to form non-lamellar structures, particularly the Inverted Hexagonal Phase (HII) . In the HII phase, the lipids are arranged in cylindrical micelles with the polar headgroups facing an aqueous core and the acyl chains radiating outwards. This transition from a lamellar (Lα) to a hexagonal (HII) phase is driven by factors that induce negative curvature strain, such as the small headgroup of PE and the presence of unsaturated acyl chains.[4]

Below is a diagram illustrating the primary phases of lipid bilayers.

Caption: Primary thermotropic phases of phosphatidylethanolamine bilayers.

Factors Influencing Phase Behavior and Expected Properties of PLPE

The thermotropic behavior of a phospholipid is dictated by its molecular structure. The key determinants are the headgroup chemistry and the length and saturation of the acyl chains.

-

Headgroup: As mentioned, the smaller PE headgroup leads to stronger intermolecular interactions and a higher Tm compared to PC lipids with the same acyl chains. For example, dipalmitoyl-PE (DPPE) has a Tm of 63°C, while dipalmitoyl-PC (DPPC) melts at a much lower 41°C.[1]

-

Acyl Chain Length: Van der Waals interactions between adjacent acyl chains are a primary stabilizing force in the gel phase. Longer chains lead to stronger interactions and thus a higher Tm.

-

Acyl Chain Unsaturation: The presence of cis double bonds in an acyl chain introduces a rigid kink, disrupting the orderly packing of the chains in the gel phase. This significantly reduces the temperature required to transition to the liquid crystalline phase.[2] A single double bond can lower the Tm by 50°C or more.[2]

Based on these principles, we can predict the behavior of a PLPE (16:0-18:2) bilayer :

-

Low Main Transition Temperature (Tm): The linoleoyl chain at the sn-2 position has two cis double bonds. This high degree of unsaturation will severely disrupt packing in the gel phase, leading to a very low Tm, likely well below 0°C. For comparison, 1-palmitoyl-2-oleoyl-PC (POPC, 16:0-18:1), with only one double bond, has a Tm of -2°C. Given the additional double bond, PLPE's Tm is expected to be even lower.

-

Propensity for HII Phase Formation: The combination of the cone-shaped geometry induced by the small PE headgroup and the disorder from the polyunsaturated linoleoyl chain would create significant negative curvature strain. Therefore, it is highly probable that PLPE bilayers would transition from the Lα to the HII phase upon heating.[4] The temperature of this transition (Th) would depend on factors like hydration and ionic strength.

The following diagram illustrates the relationship between lipid structure and its phase transition temperature.

References

The Unveiling of a Membrane Cornerstone: An In-depth Technical Guide to the Discovery and History of Phosphatidylethanolamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylethanolamines (PEs) are a class of phospholipids (B1166683) that represent a fundamental component of biological membranes in nearly all living organisms.[1] As the second most abundant phospholipid in mammalian cells, typically constituting 15-25% of total phospholipids, PEs play a critical role in a vast array of cellular processes far beyond their structural capacity.[2] Their unique biophysical properties, characterized by a small, polar ethanolamine (B43304) headgroup, impart a conical shape that influences membrane curvature, facilitating dynamic events such as membrane fusion and fission.[3] This technical guide provides a comprehensive overview of the historical discovery, structural elucidation, and evolving understanding of the multifaceted functions of phosphatidylethanolamines, with a particular focus on the pioneering experimental methodologies that have enabled these advancements.

A Journey Through Time: The Discovery of Phosphatidylethanolamines

The story of phosphatidylethanolamine (B1630911) discovery is intricately linked to the early explorations of the chemical composition of the brain. Initially, these lipids were not distinguished from other phosphorus-containing fats.

-

1884: The Dawn of "Cephalin" Working with brain tissue, Johann Ludwig Wilhelm Thudichum first isolated a novel phosphorus-containing substance which he named "cephalin" (from the Greek kephalos, meaning head).[4] This crude extract, a mixture of what we now know as phosphatidylethanolamine and phosphatidylserine (B164497), marked the beginning of aminophospholipid research.

-

Early 20th Century: Structural Clues Emerge Over the subsequent decades, researchers worked to unravel the chemical nature of cephalin (B164500). By the early 1900s, it was established that cephalin contained fatty acids, glycerol, phosphoric acid, and an amino group.

-

1952: The Definitive Structure The precise chemical structure of phosphatidylethanolamine was finally elucidated by Baer and colleagues in 1952, distinguishing it from the closely related phosphatidylserine.[4] This pivotal work paved the way for a deeper understanding of its biosynthesis and function.

-

Mid-20th Century: Biosynthetic Pathways Uncovered The advent of isotopic labeling techniques in the mid-20th century was instrumental in deciphering the metabolic pathways of phospholipids. The two major routes for PE synthesis were identified: the CDP-ethanolamine pathway, primarily occurring in the endoplasmic reticulum, and the phosphatidylserine decarboxylase (PSD) pathway, located in the mitochondria.[2]

The following diagram illustrates the key milestones in the discovery and understanding of phosphatidylethanolamines.

Caption: A historical timeline of key discoveries related to phosphatidylethanolamines.

Quantitative Distribution of Phosphatidylethanolamines

Early biochemical studies focused on determining the lipid composition of various tissues and subcellular fractions. These quantitative analyses revealed that PE is a major lipid constituent, with its relative abundance varying significantly between different cell types and organelles, hinting at its specialized functions.

| Tissue/Organelle | Organism | Phosphatidylethanolamine (% of Total Phospholipids) | Reference |

| Tissues | |||

| Brain (White Matter) | Human | ~45% | [5] |

| Heart | Human | Varies, important in cardiac function | [1] |

| Liver | Human | Plays a role in lipoprotein secretion | [1] |

| Spinal Cord | Human | ~45% | [1] |

| Subcellular Membranes | |||

| Inner Mitochondrial Membrane | Mammalian | ~40% | |

| Endoplasmic Reticulum | Mammalian | 15-25% | |

| Plasma Membrane (Inner Leaflet) | Mammalian | Enriched | [6] |

Pioneering Experimental Protocols: The Art of Lipid Extraction

The ability to isolate and purify lipids from complex biological mixtures was a critical technological hurdle in the early days of lipid research. The following protocols, developed in the mid-20th century, became the gold standard for lipid extraction and are still widely used in modified forms today.

The Folch Method (1957)

This method utilizes a chloroform-methanol mixture to extract lipids from tissues. The addition of a salt solution results in a biphasic system, with lipids partitioned into the lower chloroform (B151607) phase.

Materials:

-

Chloroform